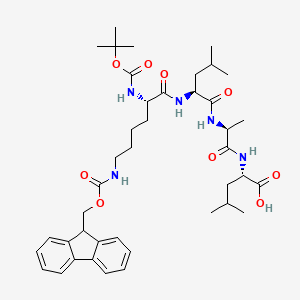

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

説明

- Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a peptide composed of five amino acids: Boc-protected lysine (Boc-Lys), leucine (Leu), alanine (Ala), and another leucine (Leu) .

- The Boc group (tert-butoxycarbonyl ) serves as a protecting group for the amino group of lysine, preventing unwanted reactions during peptide synthesis.

- The Fmoc group (9-fluorenylmethoxycarbonyl ) is a protecting group for the amino group of lysine, commonly used in solid-phase peptide synthesis.

- The sequence of amino acids in this peptide is Boc-Lys(Fmoc)-Leu-Ala-Leu-OH .

Synthesis Analysis

- Solid-phase peptide synthesis (SPPS) is the most common method for preparing this peptide.

- The Boc-Lys(Fmoc)-Leu-Ala-Leu-OH peptide is assembled step-by-step on a solid support (usually a resin) using Fmoc chemistry .

- Each amino acid is added sequentially, with the Boc and Fmoc groups protecting the amino groups.

- After assembly, the peptide is cleaved from the resin and deprotected to yield the final product.

Molecular Structure Analysis

- The molecular formula of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is C26H32N2O6 .

- The molecular weight is approximately 468.54 g/mol .

- The chemical structure consists of the five amino acids linked together, with the Boc and Fmoc groups protecting the lysine amino group.

Chemical Reactions Analysis

- During peptide synthesis, each amino acid is coupled to the growing peptide chain using activation reagents (e.g., DIC, HATU, TBTU).

- The Boc and Fmoc groups are deprotected using specific reagents (e.g., piperidine for Fmoc).

- The final peptide is cleaved from the resin using TFA (trifluoroacetic acid) .

Physical And Chemical Properties Analysis

- Solubility : The peptide is soluble in organic solvents like DMF or DMSO.

- Stability : It is stable under dry conditions but should be stored at low temperatures to prevent degradation.

科学的研究の応用

Application 1: Solid-phase Synthesis of Pentasubstituted Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts

- Summary of the Application: Fmoc-Lys(Boc)-OH is used in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts .

- Methods of Application: The synthesis involves coupling Fmoc-Lys(Boc)-OH with p-methylbenzhydrylamine (MBHA) resin .

Application 2: Synthesis and Gelation Capability of Fmoc and Boc Mono-substituted Cyclo(L-Lys-L-Lys)s

- Summary of the Application: Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s were synthesized and found to form stable organogels in common alcoholic, methylbenzene, and other solvents .

- Methods of Application: The synthesis involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O], respectively .

- Results or Outcomes: The resulted mono-substituted cyclo(L-Lys-L-Lys)s served as organogelators and were able to form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents, with the minimum gelation concentration (MGC) in a range of 1%-4% (mass fraction) .

Application 3: Solid-phase Synthesis of Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts

- Summary of the Application: Boc-Lys(Fmoc)-OH is used in the solid-phase synthesis of dihydroimidazolylbutyl dihydroimidazol-3-ium salts .

- Methods of Application: The synthesis involves coupling Boc-Lys(Fmoc)-OH with p-methylbenzhydrylamine (MBHA) resin .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 4: Synthesis of Site-specifically Lysine Monomethylated Peptides

- Summary of the Application: Fmoc-Lys(Boc)(Me)-OH is utilized in the synthesis of site-specifically lysine monomethylated peptides .

- Methods of Application: The synthesis involves incorporating Nα-Fmoc-Nε-(Boc, methyl)-lysine as a building block via solid-phase peptide synthesis .

- Results or Outcomes: A peptide containing monomethylated lysine is successfully synthesized .

Application 5: Synthesis of Pentasubstituted Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts

- Summary of the Application: Boc-Lys(Fmoc)-OH is used in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts .

- Methods of Application: The synthesis involves coupling Boc-Lys(Fmoc)-OH with p-methylbenzhydrylamine (MBHA) resin .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 6: Synthesis of Site-specifically Lysine Monomethylated Peptides

- Summary of the Application: Fmoc-Lys(Boc)(Me)-OH is utilized in the synthesis of site-specifically lysine monomethylated peptides .

- Methods of Application: The synthesis involves incorporating Nα-Fmoc-Nε-(Boc, methyl)-lysine as a building block via solid-phase peptide synthesis .

- Results or Outcomes: A peptide containing monomethylated lysine is successfully synthesized .

Safety And Hazards

- Standard laboratory precautions apply when handling this peptide.

- Avoid inhalation, ingestion, and skin contact .

- Dispose of waste properly .

将来の方向性

- Investigate the biological activity of this peptide.

- Explore its potential as a drug candidate or research tool .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSPHYGVMZPCJZ-OPPLUPLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

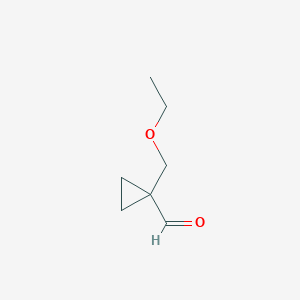

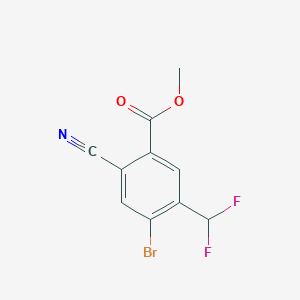

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)

![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)

![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)

![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)